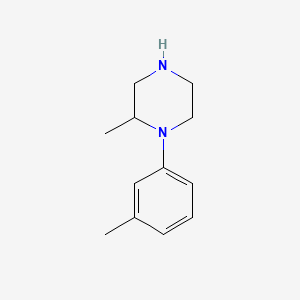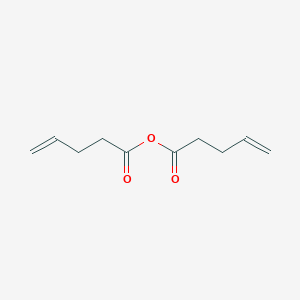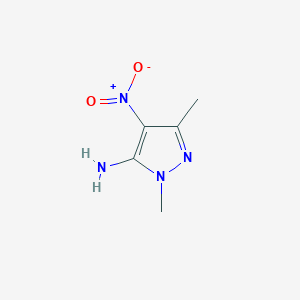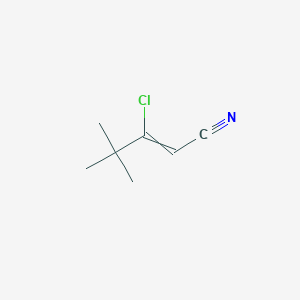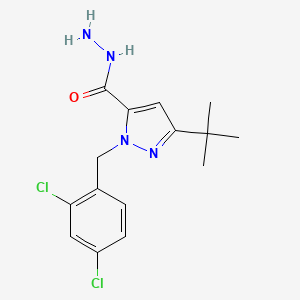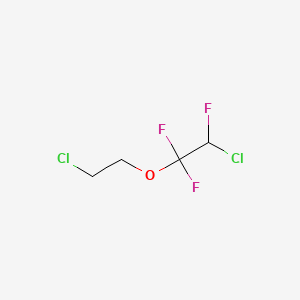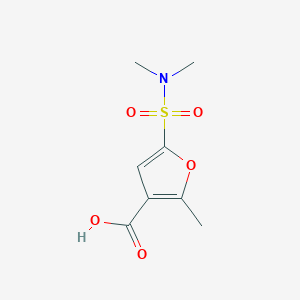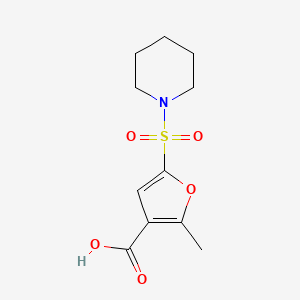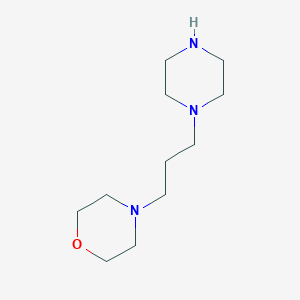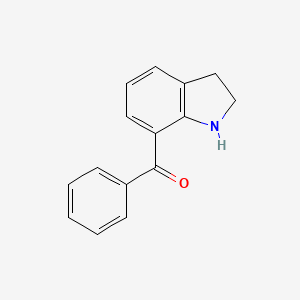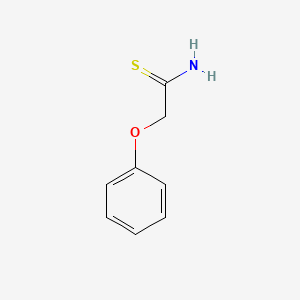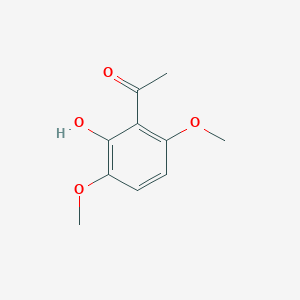
1-(2-Hydroxy-3,6-dimethoxyphenyl)ethan-1-one
Vue d'ensemble
Description
1-(2-Hydroxy-3,6-dimethoxyphenyl)ethan-1-one, also known as 1-(2-hydroxy-3,6-dimethoxybenzyl)ethan-1-one, is a chemical compound with a wide range of applications in the fields of science and medicine. It is a small molecule with a molecular weight of 246.3 g/mol and a melting point of 129°C. This compound has been studied extensively due to its various properties, such as its antioxidant, anti-inflammatory, and anti-cancer activities. In addition, it has been found to have potential applications in the development of new drugs and treatments for various diseases.
Applications De Recherche Scientifique
1. Crystallography
- Application Summary: The compound was used in a study to determine its crystal structure .
- Methods of Application: The compound was synthesized using the hydroxyl aromatic ketonether derivative present in A. crenata Sim as the raw material. The dark red solution was heated to 383 K .
- Results: The crystal structure of the compound was successfully determined .
2. Antiviral Research
- Application Summary: The compound was evaluated for its inhibitory effects on the replication of Type 2 PRRSV In Vitro and In Vivo .
- Methods of Application: Antiviral assays against VR2332 were performed in MARC-145 cells and porcine alveolar macrophages (PAMs). A pilot study was also conducted in a pig model to demonstrate the effects of the compound following VR2332 infection .
- Results: The compound inhibited VR2332 replication in both cell lines in a dose-dependent manner, and viral growth was completely suppressed at concentrations ≥0.06 mM, without significant cytotoxicity .
3. Antioxidant Research
- Application Summary: The compound was evaluated for its antioxidant properties .
- Methods of Application: The compound’s ability to scavenge free radicals was tested .
- Results: When the compound concentration was 70 μM, about 150 μM DPPH free radicals were scavenged, indicating that one molecule of the compound can scavenge two free radicals .
4. Antimicrobial Research
- Application Summary: The compound was evaluated for its antimicrobial properties .
- Methods of Application: The compound’s ability to inhibit the growth of bacteria was tested .
- Results: The compound exhibited antimicrobial activities .
5. Antioxidant Research
- Application Summary: The compound was evaluated for its antioxidant properties .
- Methods of Application: The compound’s ability to scavenge free radicals was tested .
- Results: The compound exhibited antioxidant activities .
6. Synthesis Applications
- Application Summary: The compound has potential synthesis applications .
- Methods of Application: The compound can be used in the synthesis of other compounds .
- Results: The compound was successfully used in synthesis applications .
4. Antimicrobial Research
- Application Summary: The compound was evaluated for its antimicrobial properties .
- Methods of Application: The compound’s ability to inhibit the growth of bacteria was tested .
- Results: The compound exhibited antimicrobial activities .
5. Enhanced Photoluminescence
- Application Summary: The compound was used in the synthesis of novel Sm (III) complexes, which showed enhanced photoluminescence .
- Methods of Application: The compound was used in the synthesis of Sm (III) complexes. The luminescence decay time and energy transfer mechanism of the complexes were investigated .
- Results: The complexes exhibited pure sharp emission bands from the intra f–f transitions of samarium ion, indicating that these ternary complexes might be promising candidates in advanced displays and lighting systems .
6. Synthesis Applications
Propriétés
IUPAC Name |
1-(2-hydroxy-3,6-dimethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6(11)9-7(13-2)4-5-8(14-3)10(9)12/h4-5,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBARAGILBSAKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379447 | |
| Record name | 1-(2-Hydroxy-3,6-dimethoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-3,6-dimethoxyphenyl)ethan-1-one | |
CAS RN |
52099-27-1 | |
| Record name | 1-(2-Hydroxy-3,6-dimethoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Dimethoxy-2-hydroxyacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



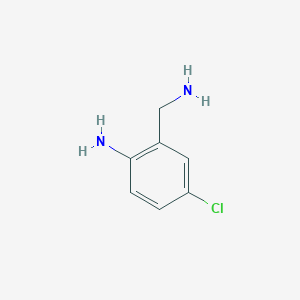
![2,2-Bis[4-(3-aminophenoxy)phenyl]propane](/img/structure/B1597487.png)
